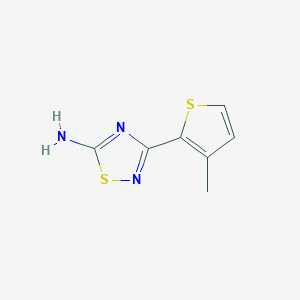

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Übersicht

Beschreibung

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C7H7N3S2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.

Mode of Action

It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.

Biochemical Pathways

Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.

Result of Action

The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect

Biochemische Analyse

Biochemical Properties

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways . The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways . Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects . At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity

Biologische Aktivität

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine, a compound with the CAS number 1153981-17-9, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 197.28 g/mol. The structure features a thiadiazole ring substituted with a methylthiophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Significant activity | |

| Candida albicans | Moderate activity |

The minimum inhibitory concentration (MIC) values for some derivatives of thiadiazoles have been reported to be lower than standard antibiotics like streptomycin and fluconazole, indicating their potential as effective antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Viability Studies : In vitro tests on cancer cell lines such as LoVo and MCF-7 demonstrated that certain derivatives reduced cell viability significantly, with IC50 values indicating potent anti-proliferative effects. For example, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |

| Another derivative | MCF-7 | 23.29 |

The mechanism of action appears to involve the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinases (CDK9), which are crucial in cancer cell proliferation .

Other Pharmacological Properties

Thiadiazole derivatives, including the compound studied, have also been associated with various other pharmacological activities:

- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects.

- Analgesic and Antidepressant Activities : Preliminary data indicate potential analgesic and antidepressant effects, warranting further investigation into their mechanisms .

Case Studies

In a comparative study focusing on various substitutions at the amine group of thiadiazole derivatives, it was found that specific modifications enhanced antimicrobial activity against both bacterial and fungal strains . The findings suggest that structural variations significantly impact biological efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-thiadiazoles could inhibit the growth of various bacterial strains, suggesting that 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine may be effective against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have also shown promise in cancer treatment. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific pathways. This property makes it a candidate for further investigation in oncology .

Drug Delivery Systems

The compound's ability to enhance solubility and stability makes it suitable for use in drug delivery systems. Research has focused on formulating nanoparticles or liposomes incorporating this compound to improve the bioavailability of poorly soluble drugs .

Agricultural Applications

Pesticidal Activity

Thiadiazole compounds are known for their effectiveness as pesticides. Studies have shown that this compound can act as a fungicide against various plant pathogens. Its application could lead to improved crop yields and reduced reliance on conventional chemical pesticides .

Plant Growth Regulators

There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to enhanced agricultural productivity .

Materials Science Applications

Electrochemical Sensors

The unique electronic properties of this compound make it a candidate for use in electrochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various analytes in environmental monitoring applications .

Polymer Science

In materials science, this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. Research has indicated that adding thiadiazole derivatives can improve the thermal stability of polymers used in high-performance applications .

Case Studies

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methylthiophenyl group undergoes electrophilic substitution at the α- and β-positions of the thiophene ring. Halogenation and nitration are common:

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in nucleophilic displacement reactions, particularly under basic conditions:

Cyclization Reactions

The amino group facilitates intramolecular cyclization to form fused heterocycles:

Condensation with Carbonyl Compounds

The amino group reacts with ketones or aldehydes to form Schiff bases:

Oxidation Reactions

The thiadiazole ring resists oxidation, but the thiophene moiety is susceptible:

Metal Coordination

The amino and sulfur atoms act as ligands for transition metals:

Key Research Findings:

-

Regioselectivity : Electrophilic substitutions favor the thiophene β-position due to steric hindrance from the methyl group .

-

Biological Relevance : N-Alkylated derivatives show improved pharmacokinetic profiles, with reduced cytotoxicity .

-

Mechanistic Insights : Oxidative cyclization involves single-electron transfer (SET) pathways, as evidenced by ESR studies .

This compound’s versatility in forming derivatives and complexes underscores its utility in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADVHDWAXMKBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.